molecular formula C18H15N5O3S B2370819 N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797957-55-1

N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2370819
CAS No.: 1797957-55-1
M. Wt: 381.41
InChI Key: XKNTWEJSGHBJSH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on summarizing the existing research regarding its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound's molecular formula is C19H19N4O3SC_{19}H_{19}N_{4}O_{3}S, with a molecular weight of 402.44 g/mol. It features a complex structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives with similar molecular frameworks have shown cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Preliminary results suggest significant inhibition of cell proliferation with IC50 values reported in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF72.09
A5492.08

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it has moderate to good activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.
  • Cell Cycle Arrest: Evidence suggests that the compound may interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have reported on the synthesis and characterization of this compound along with its derivatives:

  • Synthesis and Characterization: A study detailed the synthesis of various benzo[d]thiazole derivatives and their biological evaluations, confirming the importance of substituents in modulating activity .
  • Quantum Chemical Investigations: Computational studies have been performed to predict the interaction of this compound with target proteins, enhancing our understanding of its mechanism at the molecular level .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-15(20-17-19-12-4-1-2-6-14(12)27-17)10-22-18(25)23(11-7-8-11)16(21-22)13-5-3-9-26-13/h1-6,9,11H,7-8,10H2,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNTWEJSGHBJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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